6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O . It is a compound of interest in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride and related compounds has been reported in the literature. Lipophilic ligand efficiency was used as a guiding metric to identify a series of 6,7-dihydro-5H-pyrazolo [5,1- b ] [1,3]oxazinesulfonylureas .Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride can be analyzed using various computational tools. The InChI string for this compound is InChI=1S/C6H9N3O.ClH/c7-5-3-9-6 (10-4-5)1-2-8-9;/h1-2,5H,3-4,7H2;1H .Chemical Reactions Analysis
The chemical reactions involving 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride are complex and can be influenced by various factors. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride include a molecular weight of 175.61 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 175.0512396 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regiocontrolled Synthesis : Lindsay-Scott and Rivlin-Derrick (2019) demonstrated a method for synthesizing 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, a related compound, from commercially available pyrazoles. This method involves the regiocontrolled construction of pyrazole-5-aldehydes, yielding fused heterocyclic scaffolds with multiple substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).
Efficient Synthesis Methodology : Abonía et al. (2010) provided an efficient three-step procedure for synthesizing 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This synthesis involved the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through intramolecular etherification (Abonía et al., 2010).
Conversion into Spirobenzoxazoles : Kurasawa et al. (1988) studied the transformation of 1,5-benzoxazepines into spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines. This work provides insight into the chemical behavior of related pyrazolo compounds under specific conditions (Kurasawa et al., 1988).
Pharmacological Applications
Anticancer Activity : Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including a compound similar to 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine, and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds showed significant inhibitory activity (Abdellatif et al., 2014).
PDE-4B Inhibition for Disease Treatment : A paper by Abdel-Magid (2017) discusses the invention of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as selective inhibitors of Phosphodiesterase 4B (PDE-4B). These compounds may be useful for treating central nervous system, metabolic, autoimmune, and inflammatory diseases (Abdel-Magid, 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. More detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also provide valuable insights .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-5-4-6-9(8-5)2-1-3-10-6;/h4H,1-3H2,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDOTHFEYSNGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)N)OC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.